molecular formula C8H7ClF3NO2 B8105410 Methyl 5-(trifluoromethyl)picolinate hydrochloride

Methyl 5-(trifluoromethyl)picolinate hydrochloride

Cat. No.: B8105410
M. Wt: 241.59 g/mol
InChI Key: ALZRRTHRNGDBLH-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)picolinate hydrochloride is a chemical compound with the molecular formula C8H7ClF3NO2. It is a derivative of picolinic acid, featuring a trifluoromethyl group at the 5-position and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)picolinate hydrochloride typically involves the esterification of 5-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)picolinate hydrochloride is primarily related to its ability to interact with biological molecules through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various molecular targets, including enzymes and receptors . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(trifluoromethyl)picolinate hydrochloride is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and biological activity. The 5-position substitution provides distinct steric and electronic effects compared to other positional isomers, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.ClH/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZRRTHRNGDBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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